n-(4-Bromophenyl)prop-2-enamide
Overview
Description
n-(4-Bromophenyl)prop-2-enamide is an organic compound with the chemical formula C9H8BrNO. It is a white crystalline solid commonly used as an intermediate in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its role in the synthesis of polymers, dyes, and pigments .
Mechanism of Action
Target of Action
N-(4-bromophenyl)acrylamide, also known as n-(4-bromophenyl)prop-2-enamide, is a cysteine-reactive small-molecule fragment . It is used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
The compound interacts with its targets through a covalent bond, which is formed between the electrophilic carbon of the acrylamide group and the nucleophilic sulfur atom of the cysteine residue in the target protein . This interaction results in changes in the protein’s function, which can lead to various downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-(4-Bromophenyl)prop-2-enamide can be synthesized through a two-step process:
Reaction of 4-bromoaniline with acryloyl chloride: This reaction is typically carried out in the presence of a base such as triethylamine at low temperatures (0-5°C) to form this compound.
Purification: The crude product is purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as column chromatography may be employed .
Chemical Reactions Analysis
Types of Reactions: n-(4-Bromophenyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Polymerization: It can be polymerized to form copolymers with other monomers, such as glycidyl methacrylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used in solvents like 1,4-dioxane at elevated temperatures (around 70°C).
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Polymerization: The major products are copolymers with specific properties tailored by the choice of comonomers.
Scientific Research Applications
n-(4-Bromophenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers with unique properties.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development due to its ability to form bioactive molecules.
Industry: It is used in the production of dyes, pigments, and coatings.
Comparison with Similar Compounds
N-(4-chlorophenyl)acrylamide: Similar in structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)acrylamide: Contains a fluorine atom in place of bromine.
N-(4-methylphenyl)acrylamide: Has a methyl group instead of a halogen.
Uniqueness: n-(4-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-(4-bromophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLNRQSHLZWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294794 | |
Record name | n-(4-bromophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-69-8 | |
Record name | NSC98136 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-bromophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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